![molecular formula C17H16ClN3O3 B2603727 2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide CAS No. 2415603-09-5](/img/structure/B2603727.png)
2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. This compound has shown promise in promoting plant growth and development, increasing fruit yield, and improving crop quality. In
Mecanismo De Acción
2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide works by activating the cell cycle and promoting cell division, elongation, and differentiation. This compound also regulates the expression of genes involved in plant growth and development, as well as stress response pathways. Additionally, this compound can enhance the transport of nutrients and water within the plant, leading to improved plant growth and development.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on plants. This compound can increase the activity of enzymes involved in cell division and growth, as well as the synthesis of proteins and nucleic acids. This compound can also stimulate the production of cytokinins, which are plant hormones that promote cell division and differentiation. Additionally, this compound can improve the efficiency of photosynthesis and increase the accumulation of carbohydrates in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide is its ability to promote plant growth and development, which makes it a valuable tool for researchers studying plant physiology and agriculture. However, this compound can also have negative effects on plant growth and development if used at high concentrations. Additionally, the cost of this compound can be a limiting factor for some research projects.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Additionally, researchers may investigate the use of this compound in combination with other plant growth regulators to enhance its effects on plant growth and development. Finally, further research is needed to better understand the mechanisms of action of this compound and its potential applications in agriculture.
Métodos De Síntesis
2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide can be synthesized using a variety of methods, including chemical synthesis and biotechnological methods. One of the most common chemical synthesis methods involves the reaction between 4-chlorophenol and 5-(2-methylpyrazol-3-yl)furan-2-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. This process results in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide has been extensively studied for its potential applications in agriculture. Research has shown that this compound can promote plant growth and development by increasing cell division, elongation, and differentiation. This compound has also been shown to increase fruit yield, improve fruit quality, and enhance resistance to environmental stressors such as drought and heat.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-21-15(8-9-20-21)16-7-6-14(24-16)10-19-17(22)11-23-13-4-2-12(18)3-5-13/h2-9H,10-11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBVWAMQISXVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide](/img/structure/B2603645.png)
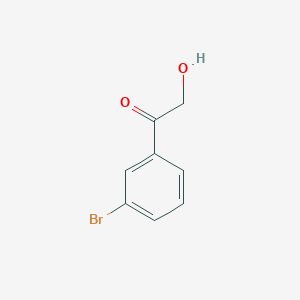
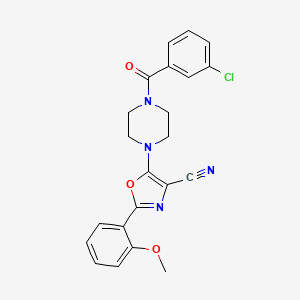
![5-chloro-3-[(E)-4-chlorobut-2-enyl]-1,3-benzoxazol-2-one](/img/structure/B2603648.png)
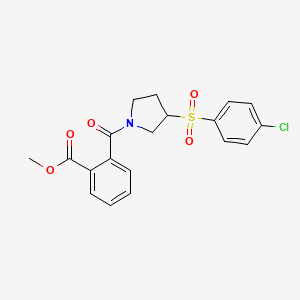
![2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide](/img/structure/B2603650.png)
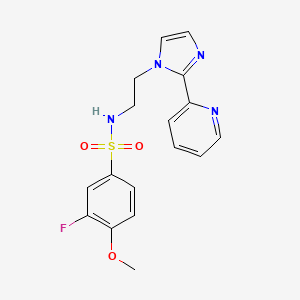
![2-(benzylthio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2603656.png)
![N-(2-(4-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2603659.png)


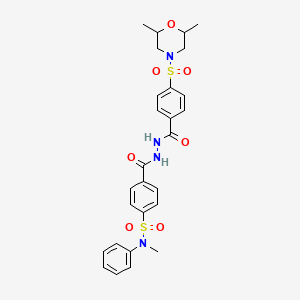
![4-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide](/img/structure/B2603664.png)
![2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2603667.png)